molecular formula C16H30O3Si B11834826 (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol CAS No. 919770-52-8

(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol

Cat. No.: B11834826
CAS No.: 919770-52-8
M. Wt: 298.49 g/mol
InChI Key: SOVBWOXJYXTKPV-VYRBHSGPSA-N
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Description

(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol is an organic compound that features a tetrahydropyran ring, a triethylsilyl group, and a pentynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the Triethylsilyl Group: The triethylsilyl group is introduced via silylation, often using triethylsilyl chloride and a base such as imidazole.

    Attachment of the Pentynol Chain: The pentynol chain is attached through a series of reactions, including alkylation and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The triethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst.

    Substitution: Reagents such as tetrabutylammonium fluoride for desilylation.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Compounds with different functional groups replacing the triethylsilyl group.

Scientific Research Applications

(2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity is determined by the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triisopropylsilyl)pent-4-yn-2-ol: Similar structure but with a triisopropylsilyl group.

Uniqueness

The uniqueness of (2S)-1-((Tetrahydro-2H-pyran-2-yl)oxy)-5-(triethylsilyl)pent-4-yn-2-ol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

919770-52-8

Molecular Formula

C16H30O3Si

Molecular Weight

298.49 g/mol

IUPAC Name

(2S)-1-(oxan-2-yloxy)-5-triethylsilylpent-4-yn-2-ol

InChI

InChI=1S/C16H30O3Si/c1-4-20(5-2,6-3)13-9-10-15(17)14-19-16-11-7-8-12-18-16/h15-17H,4-8,10-12,14H2,1-3H3/t15-,16?/m0/s1

InChI Key

SOVBWOXJYXTKPV-VYRBHSGPSA-N

Isomeric SMILES

CC[Si](CC)(CC)C#CC[C@@H](COC1CCCCO1)O

Canonical SMILES

CC[Si](CC)(CC)C#CCC(COC1CCCCO1)O

Origin of Product

United States

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